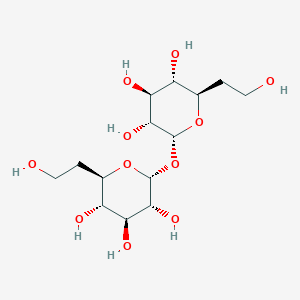
6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside, also known as raffinose, is a trisaccharide composed of galactose, glucose, and fructose. It is commonly found in many plants and is known for its sweet taste. Raffinose has been studied extensively due to its potential applications in various fields, including food, medicine, and agriculture.
Scientific Research Applications
Raffinose has been studied extensively for its potential applications in various fields. In food, it is commonly used as a sweetener and a bulking agent. In medicine, it has been studied for its potential therapeutic effects, including its ability to improve gut health and reduce inflammation. In agriculture, it has been studied for its potential use as a prebiotic to improve animal health and growth.
Mechanism of Action
Raffinose works by selectively promoting the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus. These bacteria help to improve gut health by reducing inflammation, improving nutrient absorption, and enhancing immune function.
Biochemical and Physiological Effects:
Raffinose has been shown to have several biochemical and physiological effects, including its ability to improve gut health, reduce inflammation, and enhance immune function. It has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut.
Advantages and Limitations for Lab Experiments
Raffinose has several advantages for lab experiments, including its availability, low cost, and ease of use. However, it also has some limitations, including its potential to interfere with certain assays and its variability in purity and composition.
Future Directions
There are several future directions for research on 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside, including its potential use as a therapeutic agent for gut health and inflammation, its use as a prebiotic in animal agriculture, and its potential application in the development of functional foods. Further research is needed to fully understand the mechanisms of action of 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside and its potential applications in various fields.
Conclusion:
Raffinose is a trisaccharide with potential applications in various fields, including food, medicine, and agriculture. It has been studied extensively for its ability to improve gut health, reduce inflammation, and enhance immune function. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential applications of 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside and its mechanisms of action.
Synthesis Methods
Raffinose can be synthesized through various methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down complex sugars into simpler ones. Chemical synthesis involves the use of chemical reactions to create 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside from its constituent sugars. Microbial fermentation involves the use of microorganisms to produce 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside from simpler sugars.
properties
CAS RN |
129729-05-1 |
|---|---|
Product Name |
6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside |
Molecular Formula |
C14H26O11 |
Molecular Weight |
370.35 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(2-hydroxyethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethyl)oxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O11/c15-3-1-5-7(17)9(19)11(21)13(23-5)25-14-12(22)10(20)8(18)6(24-14)2-4-16/h5-22H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
BHOTZHLVAUACCY-LOUZWEESSA-N |
Isomeric SMILES |
C(CO)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O)O |
SMILES |
C(CO)C1C(C(C(C(O1)OC2C(C(C(C(O2)CCO)O)O)O)O)O)O |
Canonical SMILES |
C(CO)C1C(C(C(C(O1)OC2C(C(C(C(O2)CCO)O)O)O)O)O)O |
synonyms |
6-deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside GHGH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



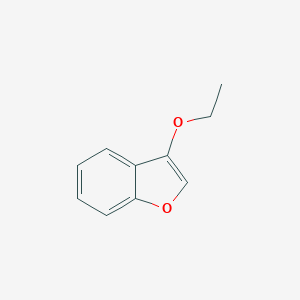
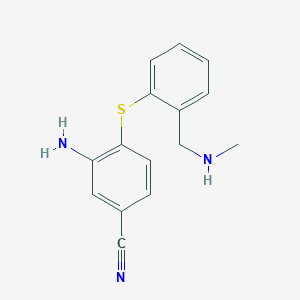


![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
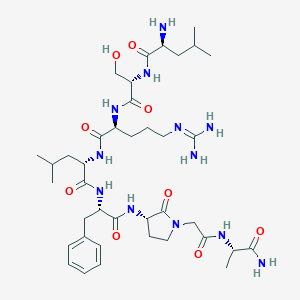
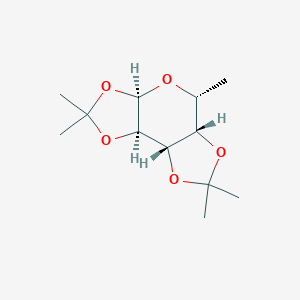


![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
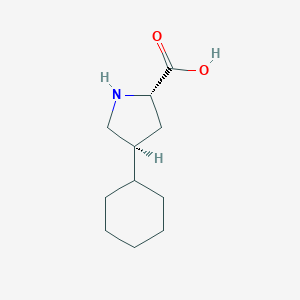
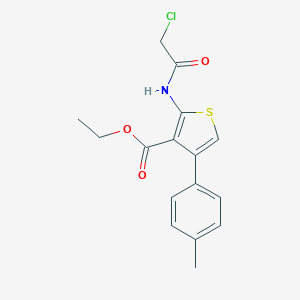
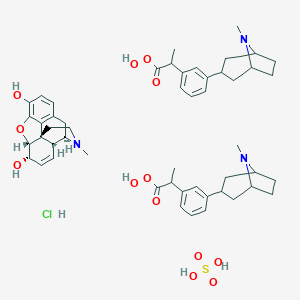
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)